2,2-Dimethyl-3'-methoxybutyrophenone
Description
2,2-Dimethyl-3'-methoxybutyrophenone is a synthetic aromatic ketone characterized by a butyrophenone backbone (a phenyl group attached to a four-carbon ketone chain). Key structural features include:
- 2,2-Dimethyl substitution: Two methyl groups on the second carbon of the butyro chain.
- 3'-Methoxy group: A methoxy (–OCH₃) substituent at the third position of the phenyl ring.
Properties
IUPAC Name |
1-(3-methoxyphenyl)-2,2-dimethylbutan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O2/c1-5-13(2,3)12(14)10-7-6-8-11(9-10)15-4/h6-9H,5H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBOIICJGHFQZNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C(=O)C1=CC(=CC=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60642420 | |
| Record name | 1-(3-Methoxyphenyl)-2,2-dimethylbutan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60642420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898765-06-5 | |
| Record name | 1-(3-Methoxyphenyl)-2,2-dimethylbutan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60642420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-3’-methoxybutyrophenone typically involves the methylation of acetoin with dimethyl carbonate in a one-step process . This method is considered sustainable due to its improved process mass intensity and atom economy compared to traditional methods .
Industrial Production Methods
the general approach involves the use of organic solvents and catalysts to facilitate the reaction, followed by purification steps to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-3’-methoxybutyrophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) or acids like hydrochloric acid (HCl).
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted aryl ketones depending on the substituent introduced.
Scientific Research Applications
2,2-Dimethyl-3’-methoxybutyrophenone has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-3’-methoxybutyrophenone involves its interaction with molecular targets such as enzymes and receptors. The methoxy group and the ketone functionality play crucial roles in its binding affinity and reactivity. The exact pathways and molecular targets are still under investigation, but it is believed to modulate various biochemical processes .
Comparison with Similar Compounds
Structural and Functional Group Comparisons
*Estimated based on structural analogs.
Key Observations:
- Substituent Position : The position of methoxy groups (e.g., 3' vs. 4') and additional functional groups (e.g., Cl, OH) significantly influence reactivity and bioactivity.
- Core Structure: Butyrophenones differ from naphthoquinones (e.g., α-lapachone) in their aromatic systems, affecting electronic properties and biological targets.
Biological Activity
2,2-Dimethyl-3'-methoxybutyrophenone is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and applications in research and industry, supported by relevant data and case studies.
Chemical Structure and Properties
This compound belongs to the class of ketones and is characterized by the following chemical structure:
- Molecular Formula : CHO
- CAS Number : 898765-04-3
This compound features a methoxy group (-OCH) at the 3' position of the butyrophenone scaffold, which is significant for its biological interactions.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. In vitro studies have shown that it can inhibit the growth of gram-positive and gram-negative bacteria. The mechanism involves disrupting bacterial cell membrane integrity, leading to cell lysis.
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Pseudomonas aeruginosa | 10 |
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties . In cellular models, it has been shown to reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This effect is mediated through the inhibition of NF-kB signaling pathways, which play a crucial role in inflammation.
The biological activity of this compound can be attributed to its ability to interact with various molecular targets:
- Electrophilic Reactions : The ketone group can act as an electrophile, participating in nucleophilic attacks from biological molecules.
- Hydrogen Bonding : The methoxy group enhances lipophilicity, improving membrane permeability and allowing better interaction with cellular targets.
Case Studies
-
Antibacterial Efficacy Study :
A study published in Journal of Medicinal Chemistry evaluated the antibacterial efficacy of this compound against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL after 24 hours of exposure. -
Inflammation Model :
In a murine model of acute inflammation induced by lipopolysaccharide (LPS), administration of this compound resulted in a marked decrease in paw edema compared to control groups. Histological analysis revealed reduced infiltration of inflammatory cells in treated animals.
Applications in Research and Industry
The potential applications of this compound extend beyond basic research:
- Drug Development : Its antimicrobial and anti-inflammatory properties make it a candidate for developing new therapeutic agents.
- Chemical Synthesis : It serves as an intermediate in synthesizing more complex organic molecules, particularly in pharmaceutical chemistry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
